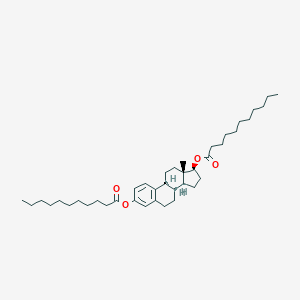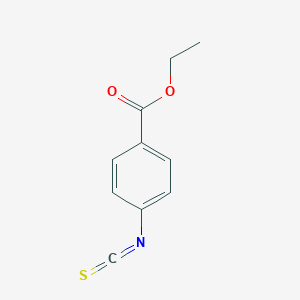![molecular formula C27H46S B074070 10,13-diméthyl-17-(6-méthylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodécahydro-1H-cyclopenta[a]phénanthrène-3-thiol CAS No. 1249-81-6](/img/structure/B74070.png)
10,13-diméthyl-17-(6-méthylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodécahydro-1H-cyclopenta[a]phénanthrène-3-thiol
Vue d'ensemble
Description
Thiocholesterol is a lipid similar to cholesterol except that the hydroxyl group is replaced with thiol group.
Applications De Recherche Scientifique
Réticulation Biologique et Études Membranaires
Le thiocholestérol est utilisé dans les études de réticulation biologique et membranaire . Il joue un rôle crucial dans la compréhension de la structure et de la fonction des membranes biologiques, offrant des informations sur les interactions entre les différents composants de la membrane.
Agent de Transfert de Chaîne en Polymérisation Radicalaire
Le thiocholestérol peut également être utilisé comme agent de transfert de chaîne (ATC) pour la polymérisation radicalaire des monomères de monolactate et de dilactate de HPMA pour former des copolymères . Cette application est particulièrement importante dans le domaine de la chimie des polymères, où le contrôle du poids moléculaire des polymères est crucial.
Applications de Libération de Médicaments
Les composés à base de cholestérol, y compris le thiocholestérol, ont été explorés pour leur potentiel dans les applications de libération de médicaments . Leur structure chimique unique leur permet d'interagir avec les membranes biologiques, ce qui les rend adaptés à la délivrance de médicaments à des sites spécifiques dans le corps.
Composés Anticancéreux, Antimicrobiens et Antioxydants
Le thiocholestérol et d'autres composés à base de cholestérol ont montré des résultats prometteurs dans le développement de composés anticancéreux, antimicrobiens et antioxydants . Leur capacité à interagir avec les systèmes biologiques en fait des candidats potentiels pour des applications thérapeutiques.
Cristaux Liquides à Base de Cholestérol
Le thiocholestérol a des applications dans le domaine des cristaux liquides à base de cholestérol . Ces cristaux liquides ont des propriétés optiques uniques et peuvent être utilisés dans diverses applications technologiques, notamment les technologies d'affichage et les capteurs.
Applications de Bio-imagerie
Le thiocholestérol a des applications potentielles dans la bio-imagerie . Sa capacité à interagir avec les systèmes biologiques peut être exploitée pour développer de nouveaux agents d'imagerie, fournissant des outils précieux pour le diagnostic médical et la recherche.
Complexes de Nanoclusters d'Argent
Le thiocholestérol a été utilisé pour former des complexes avec des nanoclusters d'argent . Ces complexes ont des propriétés optiques et structurales uniques, ce qui les rend intéressants pour diverses applications dans la nanotechnologie.
Applications Synthétiques
Le thiocholestérol, comme d'autres composés à base de cholestérol, a une large gamme d'applications synthétiques . Sa structure chimique unique en fait un précieux matériau de départ pour la synthèse de divers autres composés.
Safety and Hazards
Orientations Futures
The future directions of thiocholesterol research are promising. For example, a study published in Nature suggested that the findings on the entropic repulsion of cholesterol-containing layers could provide a new perspective on biointerfaces and guide future material design in the regulation of adhesion . Another article suggested that the control of adhesion is a striking feature of living matter that is of particular interest regarding technological translation .
Mécanisme D'action
Thiocholesterol, also known as 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol or Cholest-5-ene-3.beta.-thiol, is a lipid similar to cholesterol, except that the hydroxyl group is replaced with a thiol group .
Target of Action
Thiocholesterol is primarily used in the synthesis of cationic lipids and is a stronger stabilizer of silver nanoparticles (SNPs) . It is also used for plasma membrane research and drug delivery .
Mode of Action
Thiocholesterol interacts with its targets by stabilizing them. For instance, it stabilizes silver nanoparticles (SNPs), making it a crucial component in nanoparticle research . It can also be used as a chain transfer agent (CTA) for the radical polymerization of HPMA monolactate and HPMA dilactate monomers to form copolymers .
Biochemical Pathways
It is known that thiocholesterol plays a role in the synthesis of cationic lipids and the stabilization of silver nanoparticles (snps)
Result of Action
Thiocholesterol’s action results in the stabilization of its targets, such as silver nanoparticles (SNPs), and the synthesis of cationic lipids . It can also be used for plasma membrane research and drug delivery .
Action Environment
The action, efficacy, and stability of Thiocholesterol can be influenced by various environmental factors. For instance, the stability of Thiocholesterol may be affected by temperature, as it is recommended to be stored at 2-8°C
Analyse Biochimique
Biochemical Properties
Thiocholesterol interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of cationic lipids and stabilization of silver nanoparticles (SNPs)
Cellular Effects
It is known to be used for plasma membrane research and drug delivery , suggesting that it may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its role in the synthesis of cationic lipids and stabilization of silver nanoparticles (SNPs) suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and potential impacts on enzyme activity and gene expression .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Thiocholesterol involves the addition of a thiol group to cholesterol. This can be achieved through a substitution reaction using a thiolating agent such as thiourea or thioglycolic acid.", "Starting Materials": [ "Cholesterol", "Thiourea or Thioglycolic Acid", "Hydrochloric Acid", "Sodium Hydroxide", "Methanol", "Diethyl Ether" ], "Reaction": [ "Cholesterol is dissolved in methanol and mixed with a thiolating agent such as thiourea or thioglycolic acid.", "Hydrochloric acid is added to the mixture to catalyze the reaction.", "The mixture is heated under reflux for several hours.", "Sodium hydroxide is added to the mixture to neutralize the acid.", "The mixture is extracted with diethyl ether to remove impurities.", "The organic layer is dried with anhydrous sodium sulfate and evaporated to yield Thiocholesterol." ] } | |
Numéro CAS |
1249-81-6 |
Formule moléculaire |
C27H46S |
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol |
InChI |
InChI=1S/C27H46S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
Clé InChI |
QGVQZRDQPDLHHV-DPAQBDIFSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)S)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)S)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)S)C)C |
| 1249-81-6 | |
Synonymes |
thiocholesterol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of thiocholesterol in biological systems?
A1: Thiocholesterol's mechanism of action primarily stems from its structural similarity to cholesterol, allowing it to interact with biological membranes and influence their properties. [] While its exact targets are diverse and depend on the specific context, a recurring theme is its interaction with lipid bilayers and its potential to disrupt membrane integrity, particularly in the presence of certain toxins. [] For instance, thiocholesterol exhibits a higher affinity for streptolysin O, a cholesterol-dependent cytolysin, compared to cholesterol itself. []
Q2: How does thiocholesterol impact hepatic gluconeogenesis?
A2: Research indicates that thiocholesterol, acting as a hydrolysis-resistant derivative of cholesterol sulfate, demonstrates a potent ability to inhibit hepatic gluconeogenesis. [, ] This effect is linked to its interaction with the HNF4α-SULT2B1b-CS axis, an endogenous regulatory pathway. Thiocholesterol effectively suppresses HNF4α-mediated gluconeogenesis, potentially by influencing the acetylation status of HNF4α via modulation of the Sirt1 deacetylase. []
Q3: Can thiocholesterol be used to improve insulin sensitivity?
A3: Preclinical studies in mice models suggest that thiocholesterol holds promise for improving insulin sensitivity. In high-fat-diet-induced diabetic mice, administration of thiocholesterol led to enhanced insulin sensitivity and a reduction in hyperglycemia. [] These findings highlight its potential as a therapeutic agent for managing metabolic disorders.
Q4: What is the molecular formula and weight of thiocholesterol?
A4: Thiocholesterol, also known as cholest-5-en-3β-thiol, has the molecular formula C27H46S and a molecular weight of 402.7 g/mol. []
Q5: Which spectroscopic techniques are commonly employed to characterize thiocholesterol?
A5: A range of spectroscopic methods are utilized for the characterization of thiocholesterol, including:
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze molecular vibrations, particularly the characteristic S-H and C=C stretches in thiocholesterol. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, differentiating thiocholesterol from cholesterol by the distinct chemical shifts of protons near the sulfur atom. [, , ]
- Mass Spectrometry (MS): MS techniques, such as MALDI-TOF, are valuable for determining the molecular weight and analyzing fragmentation patterns of thiocholesterol and its derivatives. []
Q6: Does thiocholesterol exhibit catalytic activity?
A6: Based on the provided research, thiocholesterol is primarily studied for its biophysical properties and interactions within biological systems. There is no direct evidence suggesting inherent catalytic activity associated with thiocholesterol.
Q7: Have computational methods been employed to study thiocholesterol?
A7: While the provided research primarily focuses on experimental investigations, computational chemistry and modeling techniques can offer valuable insights into thiocholesterol's behavior. Molecular dynamics simulations can elucidate its interactions within lipid bilayers, while quantum chemical calculations can provide information about its electronic structure and reactivity. Structure-activity relationship (SAR) studies, potentially aided by computational models, can guide the design of thiocholesterol analogs with tailored properties.
Q8: Are there any established formulation strategies to enhance the delivery of thiocholesterol?
A8: Several approaches have been explored to improve the delivery and bioavailability of thiocholesterol. These include:
- Liposomal Encapsulation: Incorporating thiocholesterol into liposomes can enhance its solubility, stability, and targeted delivery to specific tissues or cells. [, ]
- Polymer Conjugation: Conjugating thiocholesterol to polymers, such as poly(amidoamine) (PAA) or poly(vinyl alcohol) (PVA), can create amphiphilic constructs that self-assemble into nanoparticles, offering improved delivery and controlled release properties. [, ]
- Cyclodextrin Inclusion Complexes: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility and stability of thiocholesterol. []
Q9: What is the current regulatory landscape surrounding thiocholesterol?
A9: Thiocholesterol is primarily considered a research chemical, and its use in therapeutic applications is still in preclinical stages. As such, specific SHE regulations governing its use may vary depending on the geographical location and intended application.
Q10: Has the efficacy of thiocholesterol been evaluated in clinical trials?
A10: To date, there is no published data on the use of thiocholesterol in human clinical trials. Its therapeutic potential is supported by preclinical studies in animal models.
Q11: How is thiocholesterol typically quantified in biological samples?
A11: Quantitative analysis of thiocholesterol often involves chromatographic techniques coupled with sensitive detectors. High-performance liquid chromatography (HPLC) or gas chromatography (GC), coupled with mass spectrometry (MS) or ultraviolet (UV) detection, offer the sensitivity and selectivity required for its accurate determination.
Q12: Does thiocholesterol exhibit good solubility in aqueous media?
A12: Thiocholesterol, like cholesterol, displays poor solubility in water due to its hydrophobic nature. This limited aqueous solubility can hinder its bioavailability and therapeutic applications. Formulation strategies, as discussed earlier, are crucial to overcome this challenge.
Q13: Does thiocholesterol interact with drug transporters or metabolizing enzymes?
A13: Limited information is available regarding thiocholesterol's interactions with drug transporters or metabolizing enzymes. Given its structural resemblance to cholesterol, it might interact with proteins involved in cholesterol transport and metabolism.
Q14: Is thiocholesterol biodegradable?
A14: While specific studies on thiocholesterol's biodegradation are limited, its structural similarity to cholesterol suggests a potential for breakdown by enzymatic processes in biological systems.
Q15: Are there viable alternatives to thiocholesterol for its potential applications?
A15: Depending on the specific application, various alternatives to thiocholesterol might exist. For instance, other cholesterol analogs or synthetic lipids with tailored properties could be considered. The choice of alternative depends on factors such as target specificity, desired activity, and toxicity profile.
Q16: What are the key milestones in the research on thiocholesterol?
A16: Research on thiocholesterol has progressed through several key milestones, including:
- Early Synthesis and Characterization: The initial synthesis and characterization of thiocholesterol laid the foundation for understanding its fundamental properties. []
- Biophysical Studies: Investigations into its interactions with lipid membranes and model systems provided insights into its behavior in biological environments. [, , ]
- Therapeutic Potential: Discoveries highlighting its potential in managing hyperglycemia and insulin resistance have opened new avenues for therapeutic exploration. [, ]
- Delivery and Formulation Strategies: Research focused on improving its delivery and bioavailability, through approaches like liposomal encapsulation and polymer conjugation, represents a significant step towards its clinical translation. [, , ]
Q17: How has thiocholesterol contributed to interdisciplinary research?
A17: Thiocholesterol's unique properties have fostered collaborations across diverse scientific disciplines:
- Chemistry and Material Science: Its use in creating self-assembled monolayers and nanostructured materials highlights its relevance in material science. [, , ]
- Biochemistry and Pharmacology: Investigations into its interactions with biological membranes and potential therapeutic targets bridge chemistry and biology. [, , ]
- Drug Delivery and Nanotechnology: Efforts to improve its delivery and bioavailability leverage nanotechnology and pharmaceutical sciences. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





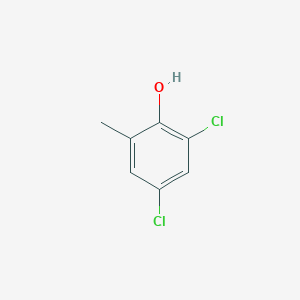
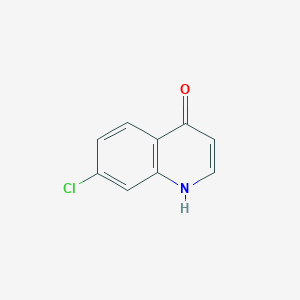
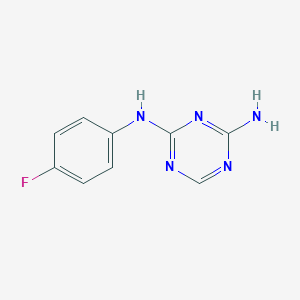
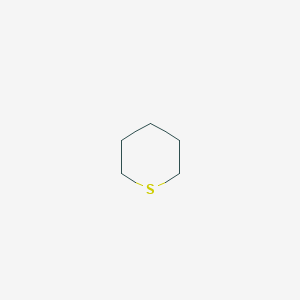
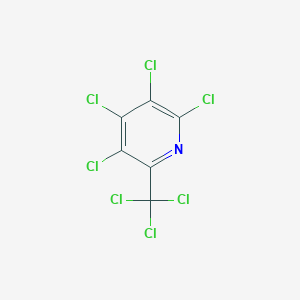
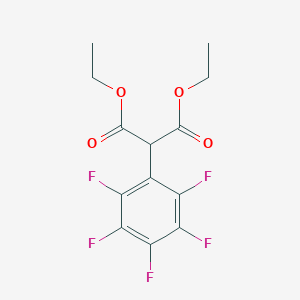
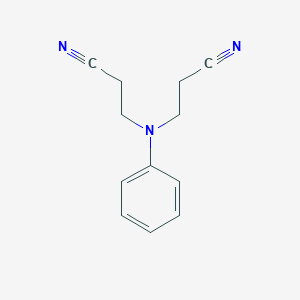
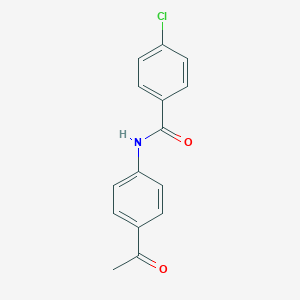
![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)
